molecular formula C11H26N2O4 B3056242 2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol CAS No. 6976-36-9

2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol

Cat. No. B3056242
CAS RN: 6976-36-9
M. Wt: 250.34 g/mol
InChI Key: GQWZUTDDXCABHT-UHFFFAOYSA-N
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Description

The compound “2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol” is also known as "3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane" . It is a technical grade compound that is usually found in a liquid form with a concentration of approximately 65% in ethanol . The empirical formula of this compound is C13H31NO5Si .


Molecular Structure Analysis

The molecular weight of “2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol” is 309.47 . The SMILES string representation of this compound is “CCOSiCCO)(OCC)OCC” and its InChI string is "1S/C13H31NO5Si/c1-4-17-20(18-5-2,19-6-3)13-7-8-14(9-11-15)10-12-16/h15-16H,4-13H2,1-3H3" .


Physical And Chemical Properties Analysis

This compound is a liquid and has a concentration of approximately 65% in ethanol . The flash point of this compound is 75.0 °F (23.9 °C) .

Scientific Research Applications

Corrosion Inhibition

2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol, referred to as DAME in research, has been investigated for its potential in inhibiting the corrosion of mild steel in hydrochloric acid solutions. Studies reveal that DAME acts as an effective corrosion inhibitor, with an inhibition efficiency reaching 91.7% at certain concentrations. It functions as a mixed-type inhibitor, and its adsorption on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and efficient adsorption process (Herrag et al., 2010).

Carbon Dioxide Capture

Research into the application of novel alcamines ionic liquids, including derivatives of 2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol, in carbon dioxide capture has been conducted. These ionic liquids show promise as effective and low-cost solvents for industrial carbon dioxide capture. The performance of these solvents in CO2 absorption and regeneration has been investigated, with certain systems demonstrating superior effectiveness (Zhao et al., 2011).

Synthetic Applications

The compound has been utilized in the synthesis of various chemical structures. For example, it has been used in the selective synthesis of gemini surfactants, showing promising results in terms of yield and efficiency (Joshi & Sawant, 2007). Additionally, it has played a role in the synthesis of macrocyclic Schiff bases, demonstrating its versatility in chemical synthesis processes (Li et al., 2021).

Safety And Hazards

This compound is classified as a flammable liquid (Flam. Liq. 3) . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2O4/c14-8-4-12(5-9-15)2-1-3-13(6-10-16)7-11-17/h14-17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWZUTDDXCABHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCO)CCO)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282185
Record name 2,2',2'',2'''-(Propane-1,3-diyldinitrilo)tetra(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol

CAS RN

6976-36-9
Record name NSC24867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',2'',2'''-(Propane-1,3-diyldinitrilo)tetra(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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